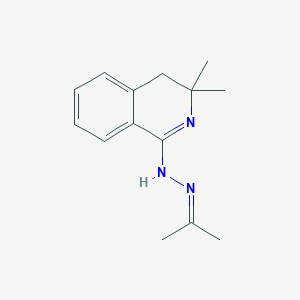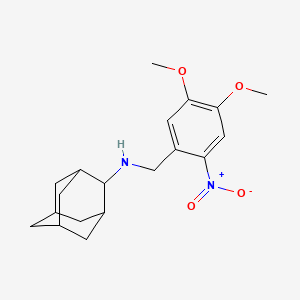![molecular formula C15H13NO4S B5686847 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid](/img/structure/B5686847.png)
3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid, also known as PSAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. PSAA is a synthetic compound that is derived from the reaction between phenylsulfonyl chloride and 3-aminophenylacrylic acid.
Wirkmechanismus
The mechanism of action of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid is not fully understood. However, it has been suggested that 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been shown to inhibit the replication of certain viruses, such as HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been shown to have fluorescent properties, which makes it useful as a probe for the detection of proteins and nucleic acids. However, one limitation of using 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid in lab experiments is its synthetic nature, which may limit its availability and increase its cost.
Zukünftige Richtungen
There are several future directions for the study of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid. One direction is the further investigation of its potential as a drug candidate for the treatment of various diseases. Another direction is the development of new synthetic methods for the production of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid, which may improve its availability and reduce its cost. Additionally, further research is needed to fully understand the mechanism of action of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid and its potential use as a fluorescent probe for the detection of proteins and nucleic acids.
Synthesemethoden
The synthesis of 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid involves the reaction between phenylsulfonyl chloride and 3-aminophenylacrylic acid. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours to allow for complete reaction. The resulting product is then purified using column chromatography to obtain pure 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has been identified as a potential drug candidate for the treatment of various diseases. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. 3-{3-[(phenylsulfonyl)amino]phenyl}acrylic acid has also been studied for its potential use as a fluorescent probe for the detection of proteins and nucleic acids.
Eigenschaften
IUPAC Name |
(E)-3-[3-(benzenesulfonamido)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-15(18)10-9-12-5-4-6-13(11-12)16-21(19,20)14-7-2-1-3-8-14/h1-11,16H,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLSDHIIBJLNIV-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Benzenesulfonylamino-phenyl)-acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![rel-(4aS,8aS)-2-[(3-methyl-1-benzofuran-2-yl)methyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5686767.png)
![2-{2-[2-(methoxymethyl)piperidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5686769.png)
![2-[4-(2-chloro-5-methylphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5686786.png)
![2-(3-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5686797.png)
![8-[2-(2-hydroxyethoxy)benzyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5686813.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxamide](/img/structure/B5686821.png)
![2-[(3,4-dichlorophenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5686839.png)
![(4-methoxy-2-methylphenyl)[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5686855.png)
![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-acetylphenyl)hydrazone]](/img/structure/B5686859.png)
![3-phenyl-8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B5686861.png)
![2-anilino-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-5-pyrimidinecarboxamide](/img/structure/B5686867.png)

